molecular formula C20H16FN3O4S B2884642 N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1251670-81-1

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No. B2884642
M. Wt: 413.42
InChI Key: MBVFRPXDJYMBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sec-butyl group could be introduced through a reaction with a suitable alkyl halide . The benzoyl group could be introduced through a Friedel-Crafts acylation . The piperidine ring could be formed through a cyclization reaction. The carboxamide group could be introduced through a reaction with a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The sec-butyl group is a branched alkyl group, which could introduce some steric hindrance . The benzoyl group and the carboxamide group are both carbonyl-containing groups, which could participate in hydrogen bonding and other polar interactions. The piperidine ring is a six-membered ring with one nitrogen atom, which could have interesting conformational properties.


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the amine group could participate in acid-base reactions or nucleophilic substitution reactions . The benzoyl group could participate in electrophilic aromatic substitution reactions . The carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (such as the amine and carboxamide groups) could increase its solubility in polar solvents. The presence of the sec-butyl group could increase its solubility in nonpolar solvents .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. Compounds with bulky moieties introduced to the benzamide and modifications at the piperidine nitrogen atom showed enhanced activity, indicating their potential as antidementia agents. This suggests that similar modifications in compounds like N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide could explore their utility in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Heterocyclic carboxamides, including those derived from piperidine structures, have been evaluated as potential antipsychotic agents. Their interaction with dopamine and serotonin receptors, coupled with in vivo activities indicative of antipsychotic properties, positions related compounds as candidates for further evaluation in mental health disorders (Norman et al., 1996).

Aromatase Inhibitors

Compounds such as 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of estrogen biosynthesis, highlighting their potential in the treatment of hormone-dependent breast cancer. This demonstrates the applicability of piperidine derivatives in oncology, specifically in conditions where estrogen plays a pivotal role (Hartmann & Batzl, 1986).

Antibacterial Activities

Novel benzamide derivatives, including those with a piperidine base, have been synthesized and shown to exhibit antibacterial effects. This suggests a potential avenue for developing new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Pouramiri et al., 2017).

properties

IUPAC Name

4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVFRPXDJYMBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.